

An In-depth Technical Guide to 6-Benzylxy-2-benzoxazolinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Benzylxy-2-benzoxazolinone

Cat. No.: B133755

[Get Quote](#)

This guide provides a comprehensive overview of **6-Benzylxy-2-benzoxazolinone**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. It details the compound's structure, nomenclature, physicochemical properties, and potential biological activities, supported by experimental context and methodologies for its synthesis and evaluation.

Chemical Structure and Nomenclature

IUPAC Name: 6-(phenylmethoxy)-3H-1,3-benzoxazol-2-one^[1]

Synonyms: 6-Benzylxy-2(3H)-benzoxazolone, 6-(Benzylxy)-1,3-benzoxazol-2(3H)-one

CAS Number: 158822-84-5^{[1][2]}

The structure of **6-Benzylxy-2-benzoxazolinone** consists of a fused bicyclic system where a benzene ring is fused to an oxazole ring, forming the benzoxazole core. A ketone group at position 2 results in the "-2-one" suffix. The key feature is the benzylxy group (a benzyl group linked via an oxygen atom) attached at position 6 of the benzoxazole ring system.

Chemical Structure:

(Note: This is a simplified 2D representation. The formal structure consists of the numbered benzoxazole ring system.)

Physicochemical and Spectroscopic Data

The quantitative properties of **6-Benzylloxy-2-benzoxazolinone** are summarized below. This data is essential for its identification, purification, and use in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[2]
Molecular Weight	241.24 g/mol	[2]
Appearance	Off-white amorphous powder	
Melting Point	181-186 °C	
Purity	≥ 98% (by HPLC)	
SMILES String	O=C1Nc2ccc(OCC3cccc3)cc2 O1	
InChI Key	JVUPJESJQYCF0B- UHFFFAOYSA-N	

Biological Activity and Therapeutic Potential

6-Benzylloxy-2-benzoxazolinone belongs to the benzoxazolinone class of compounds, which is recognized for a wide range of biological activities.[3][4] While specific quantitative data for this exact molecule is limited in publicly available literature, it serves as a key intermediate in the synthesis of bioactive molecules.[3] Its utility is noted in several research areas:

- **Pharmaceutical Development:** It is a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[3]
- **Enzyme Inhibition:** The benzoxazolinone scaffold is a known pharmacophore for enzyme inhibitors.[3] Research on related compounds suggests potential activity against various enzymes.
- **Fluorescent Probes:** The structure is used in the creation of fluorescent probes for biological imaging applications.[3]

- Antioxidant Studies: The compound has been investigated for its potential antioxidant properties.^[3]

To provide context for its potential efficacy, the table below summarizes quantitative biological data for structurally related benzoxazolinone derivatives.

Compound Class / Derivative	Biological Target / Effect	Reported Activity (IC ₅₀ / Concentration)	Reference(s)
6-Acylamino/sulfonamido benzoxazolones	Interleukin-6 (IL-6) Inhibition (in LPS-induced RAW264.7 cells)	Superior or equivalent to celecoxib (dose-dependent)	[5]
6-Benzylxyphthalides (related scaffold)	Monoamine Oxidase B (MAO-B) Inhibition	IC ₅₀ = 0.02 nM to 1.33 nM	[6]
Acanthus ilicifolius alkaloid derivative (BOABB)	Cytotoxicity against C-33A cervical cancer cells	IC ₅₀ = 32.3 μM	[7]
6-Methoxy-2-benzoxazolinone (MBOA)	Inhibition of cress seed germination	Effective at concentrations > 0.03 mM	[1]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of **6-Benzylxy-2-benzoxazolinone**. Below are representative protocols based on established chemical methodologies for this class of compounds.

Proposed Synthesis of 6-Benzylxy-2-benzoxazolinone

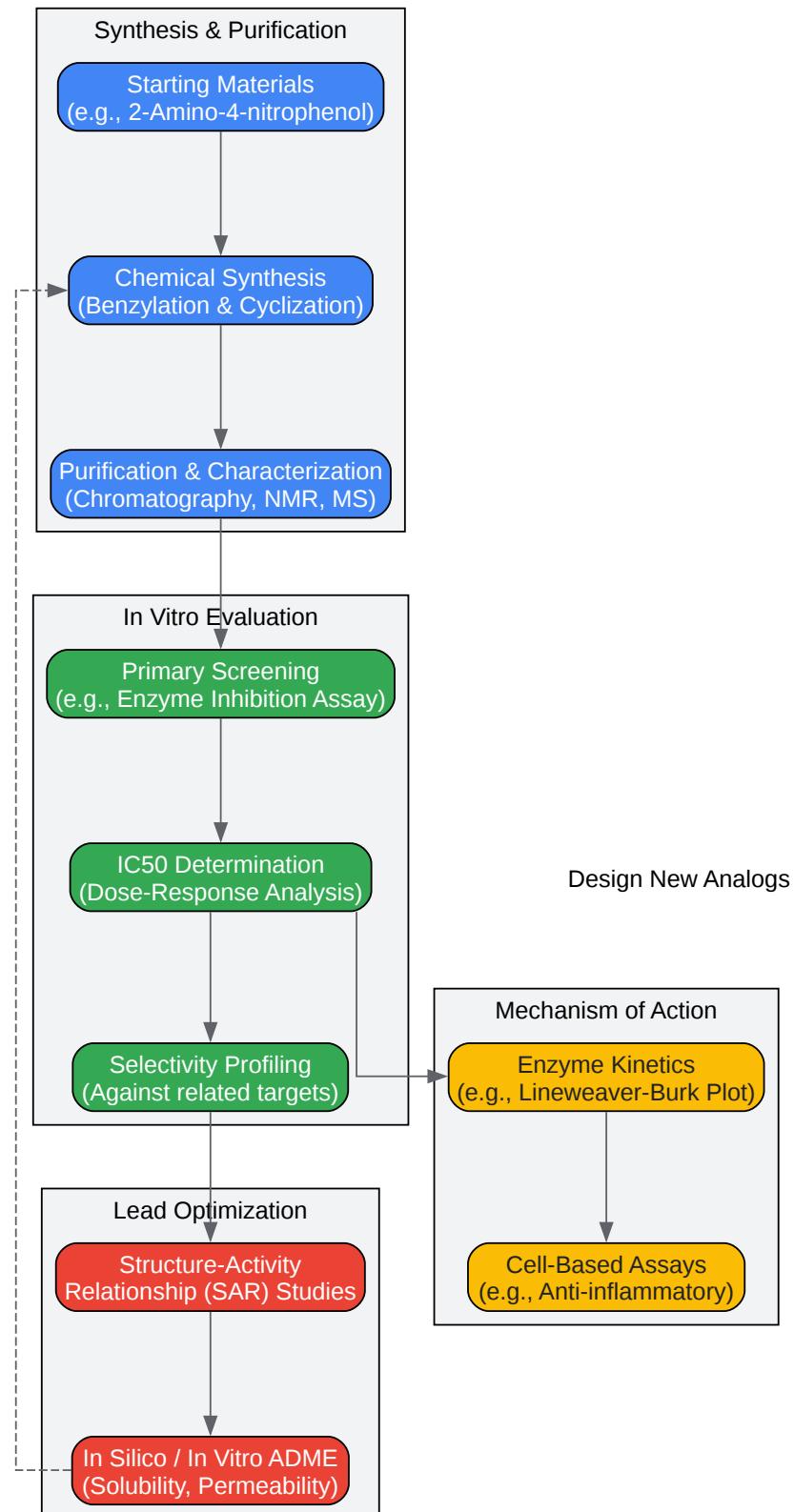
This protocol describes a plausible two-step synthesis starting from commercially available 2-amino-4-nitrophenol.

Step 1: Benzylation of 2-amino-4-nitrophenol

- To a solution of 2-amino-4-nitrophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (K_2CO_3 , 2.5 eq).
- Stir the mixture at room temperature for 20 minutes.
- Add benzyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and filter to remove inorganic salts.
- Evaporate the solvent under reduced pressure.
- Purify the crude product (2-amino-4-(benzyloxy)phenol) by column chromatography on silica gel.

Step 2: Cyclization to form **6-Benzyl-2-benzoxazolinone** This step is based on a general procedure for forming benzoxazolones from o-aminophenols using urea.[8][9]

- Combine the 2-amino-4-(benzyloxy)phenol (1.0 eq) from the previous step with urea (1.5 eq) in a high-boiling point solvent like xylene or in an aqueous solution of a mineral acid (e.g., sulfuric acid).[8][9]
- Heat the mixture to reflux (typically 120-150 °C) with vigorous stirring for 4-6 hours.[8] The reaction involves the elimination of ammonia.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, which should result in the precipitation of the product.
- If performed in acid, neutralize the mixture to a pH of 5-6 to facilitate precipitation.[8]
- Collect the solid product by filtration, wash with cold water, and then a non-polar solvent like hexane to remove impurities.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **6-Benzyl-2-benzoxazolinone**.


General Protocol for Enzyme Inhibition Assay (Example: MAO-B)

Given the potent MAO-B inhibitory activity of the related 6-benzyloxyphthalides,[6] a similar assay would be appropriate to evaluate **6-Benzyl-2-benzoxazolinone**. This is a representative protocol.

- Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the substrate (e.g., kynuramine) and the test compound (**6-Benzyl-2-benzoxazolinone**) in DMSO.
- Assay Procedure:
 - In a 96-well plate, add the enzyme buffer.
 - Add varying concentrations of the test compound (e.g., from 0.01 nM to 10 μ M) or a reference inhibitor (e.g., selegiline).
 - Add the MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.
 - Initiate the reaction by adding the kynuramine substrate.
 - Incubate the plate at 37 °C for 30 minutes.
- Detection: Stop the reaction by adding a basic solution (e.g., NaOH). Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm using a plate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.[10]

Workflow and Pathway Diagrams

To visualize the process of discovery and evaluation for compounds like **6-Benzylxy-2-benzoxazolinone**, the following workflow diagram is provided.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and evaluation of novel benzoxazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bibrepo.uca.es [bibrepo.uca.es]
- 2. 6-Benzylxy-2-benzoxazolinone 97 158822-84-5 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Benzylxyphthalides as selective and reversible monoamine oxidase B inhibitors with antioxidant and anti-neuroinflammatory activities for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 9. US3812138A - Process for preparing benzoxazolones-(2)and benzothiazolones-(2) - Google Patents [patents.google.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Benzylxy-2-benzoxazolinone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133755#6-benzylxy-2-benzoxazolinone-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com